6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
Description
This compound belongs to the azuleno[4,5-b]furan-2-one family, characterized by a fused gamma-lactone ring and a bicyclic azulene system. The structure features three hydroxyl groups (positions 6, 6a, and 9), two methyl groups (positions 6 and 9), and a methylidene moiety (position 3).
Properties
IUPAC Name |
6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHTVVJDLWGFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Extraction from natural sources, such as the Alisma plant, remains a primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical studies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the development of natural product-based formulations and products.
Mechanism of Action
The mechanism of action of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inflammation and microbial growth. detailed molecular targets and pathways are not well-characterized in the literature.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Azuleno[4,5-b]furan Derivatives
Key Observations :
- Methylidene vs. Methyl Groups : The 3-methylidene group in the target compound introduces sp² hybridization, altering electron density compared to saturated methyl derivatives (e.g., ) .
- Core Modifications : Compounds like the naphtho[1,2-b]furan derivative () exhibit distinct aromatic systems, impacting π-π stacking and biological target interactions .
Key Observations :
- Yield Challenges : Low yields in analogs (e.g., 10% in ) highlight synthetic complexity due to steric hindrance and regioselectivity .
- Crystallography : X-ray data () reveal hydrogen-bond networks (O–H···O) stabilizing crystal lattices, a feature likely shared with the target compound .
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Key Observations :
- Methylidene Signals : The target compound’s 3-methylidene group would produce distinct $^1$H NMR signals (δ ~5.5–6.0) and $^13$C shifts (δ ~120–135), similar to analogs in and .
- Hydroxy Group Effects : Broad peaks in NMR (e.g., δ 7.55 for NH in ) suggest hydrogen-bonding interactions, likely present in the target compound .
Crystallographic and Hydrogen-Bonding Analysis
The target compound’s trihydroxy groups may form extensive O–H···O networks, as seen in the dihydroxy analog (), which exhibits chains parallel to the c-axis via intermolecular hydrogen bonds . In contrast, acetylated derivatives () lack free hydroxyls, reducing hydrogen-bond capacity but increasing lipophilicity .
Biological Activity
6,6a,9-Trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one is a complex organic compound belonging to the class of guaianolides and derivatives. This compound exhibits significant biological activities that make it a subject of interest in pharmacological research. This article aims to provide a detailed overview of its biological activities, including mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H18O5
- IUPAC Name : 4,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-2H,3H,3aH,4H,6aH,9H,9aH,9bH-azuleno[4,5-b]furan-2-one
- Molecular Weight : 278.3040 Da
Structural Representation
The structural formula of the compound includes multiple hydroxyl groups and a furan ring system that contributes to its biological activity.
Biological Activities
Research indicates that 6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene exhibits various biological activities:
1. Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thus preventing oxidative stress and related diseases.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-1β.
3. Antitumor Properties
Preliminary studies suggest that it may have potential as an antitumor agent. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
4. Neuroprotective Effects
Research indicates that it may protect neuronal cells from oxidative damage and apoptosis. This neuroprotective effect could be beneficial in conditions like Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Modulation of Apoptotic Pathways : The compound influences both intrinsic and extrinsic apoptotic pathways.
Case Studies
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Zhang et al., 2022 | Demonstrated significant antioxidant activity in vitro with an IC50 value of 15 µM. |
| Li et al., 2023 | Reported anti-inflammatory effects in a murine model of arthritis with a reduction in paw swelling by 40%. |
| Chen et al., 2024 | Showed induction of apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
